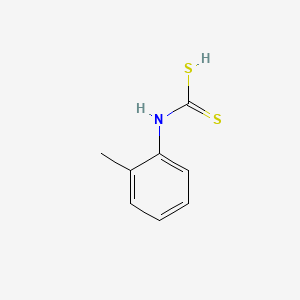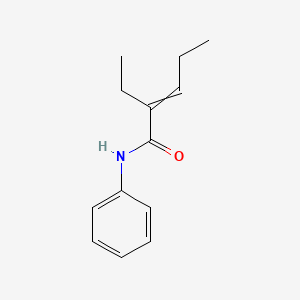
2-Ethyl-N-phenylpent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N-phenylpent-2-enamide is an organic compound that belongs to the class of enamides. Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom, along with a pent-2-enamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-phenylpent-2-enamide typically involves the reaction of a secondary amine with an aldehyde or ketone. The reaction is catalyzed by an acid to facilitate the loss of water, forming the enamine. For example, the reaction between N-phenyl-2-ethylamine and pent-2-enal in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for enamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as electrosynthesis, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N-phenylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine to an amine.
Substitution: The enamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and other electrophiles can react with the enamine under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Ethyl-N-phenylpent-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethyl-N-phenylpent-2-enamide involves its interaction with specific molecular targets. The enamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpent-2-enamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Ethyl-N-methylpent-2-enamide: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
N-Phenyl-2-methylpent-2-enamide: Similar structure but with a methyl group at a different position
Uniqueness
2-Ethyl-N-phenylpent-2-enamide is unique due to the presence of both an ethyl and a phenyl group attached to the nitrogen atom. This specific arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
52393-69-8 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-ethyl-N-phenylpent-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-8-11(4-2)13(15)14-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
IXWRZLUMNGOBPB-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(CC)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


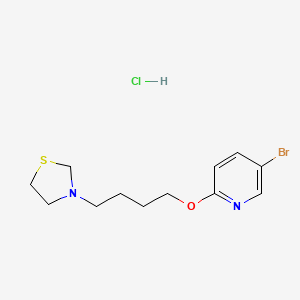


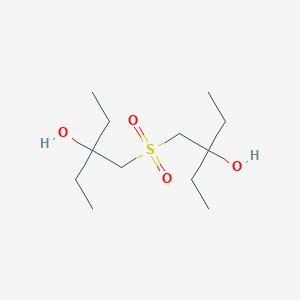
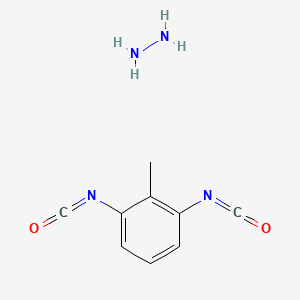


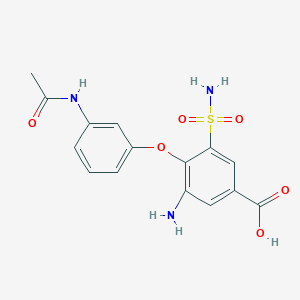
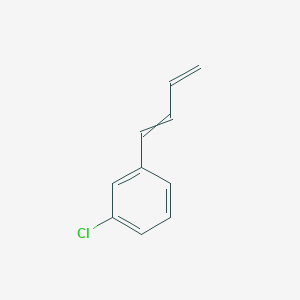
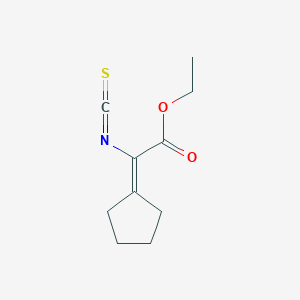
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


